molecular formula C16H11Cl2NO3 B3882046 (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE

Cat. No.: B3882046
M. Wt: 336.2 g/mol
InChI Key: ONVITAMSQVADEJ-QHHAFSJGSA-N
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of amides This compound features a benzodioxole ring and a dichlorophenyl group, which are connected by a propenamide linkage

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(3,4-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c17-12-4-3-11(8-13(12)18)19-16(20)6-2-10-1-5-14-15(7-10)22-9-21-14/h1-8H,9H2,(H,19,20)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVITAMSQVADEJ-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through the chlorination of phenyl compounds.

    Amide Bond Formation: The final step involves the coupling of the benzodioxole and dichlorophenyl groups through an amide bond formation reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions, such as:

    High-Pressure Reactors: To increase reaction rates and yields.

    Automated Synthesis Systems: For precise control over reaction parameters.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzodioxole and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: May yield primary or secondary amines.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE: shares structural similarities with other amides and benzodioxole derivatives.

    N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE: Lacks the benzodioxole ring.

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-PHENYL-2-PROPENAMIDE: Lacks the dichlorophenyl group.

Uniqueness

The presence of both the benzodioxole and dichlorophenyl groups in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE
Reactant of Route 2
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(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(3,4-DICHLOROPHENYL)-2-PROPENAMIDE

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